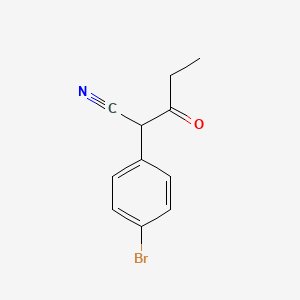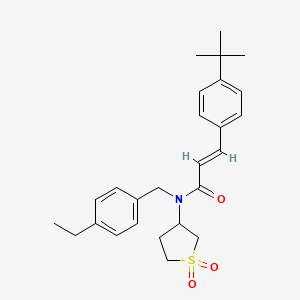
2-(4-Bromo-phenyl)-3-oxo-valeronitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-phenyl)-3-oxo-valeronitrile: 4-bromophenylacetic acid , is an organic compound. It belongs to the class of phenylacetic acid derivatives and contains a bromine atom in the para position of the phenyl ring . Its chemical formula is C8H7BrO2, and its molar mass is approximately 215.046 g/mol. The compound appears as a white solid with a honey-like odor and a melting point of 118 °C (244 °F) .
準備方法
Electrophilic Aromatic Substitution: One method to synthesize 4-bromophenylacetic acid involves adding a bromine atom to phenylacetic acid through electrophilic aromatic substitution. Initially, a mixture of the 2- and 4-isomers is formed, but the 4-isomer can be isolated by fractional crystallization .
Nitrile Hydrolysis: Another approach is to condense 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile using sodium hydroxide .
化学反応の分析
Derivatives:
Methyl 4-bromophenylacetate: Prepared from 4-bromophenylacetic acid via Fischer esterification with methanol acidified with sulfuric acid.
Ethyl ester: Similar to the methyl ester but using ethanol instead of methanol.
Hydrazone derivatives: Formed by refluxing the methyl ester with hydrazine, leading to various hydrazones.
Plant Protoplasts Conjugation: In plant biology, 4-bromophenylacetic acid reacts with aspartic acid to form 4-bromophenylacetyl-L-aspartic acid, an auxin analogue of aspartic acid .
Felbinac and Xenbucin: 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .
科学的研究の応用
This compound finds applications in:
Chemistry: As a building block for the synthesis of other organic molecules.
Biology: Its auxin-like properties make it relevant in plant growth studies.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The exact mechanism by which 4-bromophenylacetic acid exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
類似化合物との比較
While 4-bromophenylacetic acid is unique due to its bromine substitution, similar compounds include other phenylacetic acid derivatives and related nitriles.
Remember that this compound is commercially available and has diverse applications across scientific fields
特性
分子式 |
C11H10BrNO |
|---|---|
分子量 |
252.11 g/mol |
IUPAC名 |
2-(4-bromophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C11H10BrNO/c1-2-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 |
InChIキー |
KXRUCEUNSJOMMR-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C#N)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(3-methylphenyl)amino]-](/img/structure/B12126479.png)
![2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12126489.png)
![2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12126494.png)
![2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126497.png)
![5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine](/img/structure/B12126503.png)
![(5Z)-5-(2,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126511.png)


![(5Z)-2-(2-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126536.png)
![5-(2-hydroxy-4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12126539.png)


![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B12126548.png)

